1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea is a synthetic organic compound that features a tetrahydrothiophene ring with a sulfone group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Oxidation to Sulfone: The tetrahydrothiophene ring is oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Urea Formation: The final step involves the reaction of the sulfone-containing intermediate with an isocyanate or a carbamate to form the urea moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfone group.
Reduction: Reduction reactions can potentially revert the sulfone to a sulfide.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or further oxidized products, while substitution reactions could yield various ethers or esters.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea: Lacks the sulfone group, which might affect its reactivity and applications.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea: Similar structure but with a different substituent on the urea moiety.
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea is unique due to the presence of both a sulfone group and a hydroxyl group, which can impart distinct chemical and physical properties. This combination of functional groups might make it particularly useful in specific applications where both oxidative stability and reactivity are desired.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(2-hydroxyethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c10-3-2-8-7(11)9-6-1-4-14(12,13)5-6/h6,10H,1-5H2,(H2,8,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPLHWCCJGRAAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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